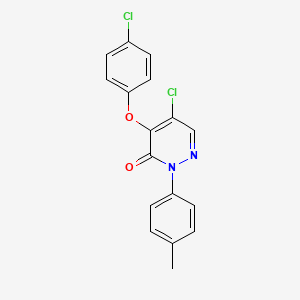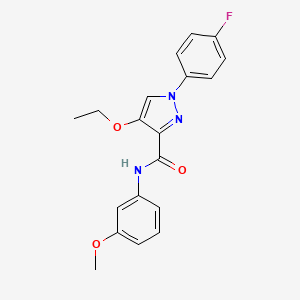![molecular formula C22H17FN2O3 B2671716 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone CAS No. 477709-15-2](/img/structure/B2671716.png)
(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a biphenyl group, a pyrazole ring, and a furan ring. The biphenyl group consists of two phenyl rings connected by a single bond . The pyrazole ring is a five-membered ring with two nitrogen atoms . The furan ring is a five-membered ring with an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, leading to different conformations .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the fluoro group is quite electronegative and could influence the electron distribution in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, the functional groups present, and the specific conditions (such as temperature and pressure) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial properties. For instance, novel bis-α,β-unsaturated ketones and related derivatives were prepared and assessed for their antimicrobial effects. These compounds demonstrated significant activity against various microbial strains, highlighting their potential in the development of new antimicrobial agents (Altalbawy, 2013).
Structural Exploration and DFT Study
The structural properties of compounds containing similar functional groups have been confirmed through FTIR, NMR, and mass spectrometry, alongside single crystal X-ray diffraction. Density functional theory (DFT) studies further validate the molecular structures, offering insights into the electronic properties and potential reactivity of these compounds (Huang et al., 2021).
Fluorescence and Chemiluminescence Properties
Lophine analogues, which share structural similarities with the specified compound, exhibit notable fluorescence and chemiluminescence properties. These findings suggest applications in developing fluorescent markers and chemiluminescent probes for various analytical and diagnostic purposes (Nakashima et al., 1998).
Antitumor Activity
The synthesis of specific derivatives has led to the exploration of their antitumor activities. Preliminary biological testing on cancer cell lines indicates that these compounds can inhibit the proliferation of cells, pointing towards their potential use in cancer therapy (Tang & Fu, 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-15(20-11-12-25(24-20)22(26)21-8-5-13-27-21)28-17-9-10-18(19(23)14-17)16-6-3-2-4-7-16/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJBYOUSNTZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2=CC=CO2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

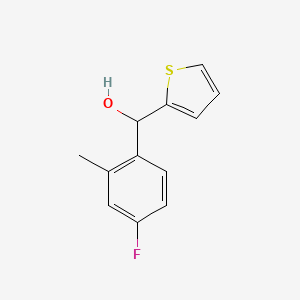
![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2671641.png)
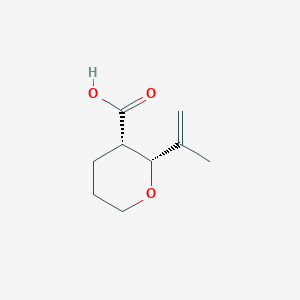
![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2671645.png)


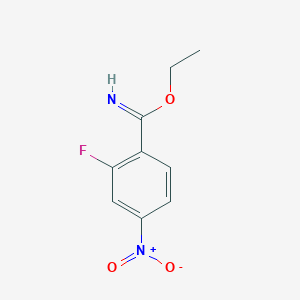
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)
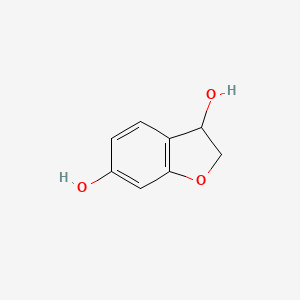
![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)
